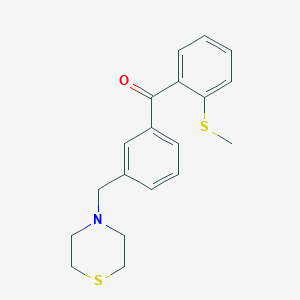

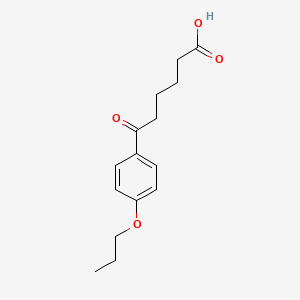

![molecular formula C14H19NO3 B1325811 5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid CAS No. 951892-98-1](/img/structure/B1325811.png)

5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(N,N-Dimethylamino)phenylboronic acid is a chemical compound with the empirical formula C8H12BNO2 . It is used as a reactant in the synthesis of different protein effectors, including modulators of survival motor neuron protein and glucokinase activators .

Synthesis Analysis

One method of synthesizing similar compounds involves the addition of organometallic reagents to boranes . In a specific example, 3-(N,N-dimethylamino)phenylboronic acid was treated with formaldehyde in acetic acid at 85 °C to form a borinate .Molecular Structure Analysis

The molecular weight of 3-(N,N-Dimethylamino)phenylboronic acid is 165.00 . The SMILES string representation is CN©c1cccc(c1)B(O)O .Physical And Chemical Properties Analysis

3-(N,N-Dimethylamino)phenylboronic acid has a melting point of 178-190 °C . It is a solid substance .Aplicaciones Científicas De Investigación

Selective Sensing and Capture of Picric Acid

The compound 1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene, a derivative related to the chemical structure , has been utilized as a fluorescent chemo-sensor. This compound shows highly selective and remarkable fluorescence quenching in the presence of picric acid, making it a potential candidate for selective sensing and capture applications. The sensing mechanism involves multiple hydrogen bonds, π–π interactions, and electrostatic interactions between the sensor and picric acid, resulting in the formation of picrate anions and the triply protonated sensor species containing dimethylammonium groups (Vishnoi et al., 2015).

Catalysis in Cycloaddition Reactions

Tetraarylstibonium cations, particularly those containing the (dimethylamino)phenyl group, have been investigated for their role as catalysts in cycloaddition reactions of oxiranes and isocyanates. The reactivity of these cations is influenced by the ancillary amino donor, which can quench the Lewis acidity of the central metal atom, affecting the catalysis process. This highlights the importance of the (dimethylamino)phenyl group in modulating the reactivity and selectivity of catalytic processes (Yang et al., 2018).

Synthesis of 3-Aminomethylidenetetramic Acids

(S)-3-(Dimethylamino)methylidene-5-benzyltetramic acid derivatives have been synthesized using N-protected (S)-3-phenylalanines, showcasing the utility of (dimethylamino)phenyl-related compounds in organic synthesis. These compounds were then further utilized to produce a variety of N(3')-substituted 3-aminomethylidenetetramic acid derivatives, which have potential applications in various chemical synthesis processes (Pirc et al., 2005).

Antimicrobial and Antioxidant Agents

(Z)-N-(1-(2-(2-amino-3-((dimethylamino)methyl) phenyl)-5-phenyl-1,3,4,oxadiazol-3(2H)-yl)ethanone derivatives have been studied for their antimicrobial and antioxidant activities. Certain compounds within this series have shown effectiveness as antimicrobial agents and possess significant hydrogen peroxide scavenging activity, indicating their potential in therapeutic and protective applications (Malhotra et al., 2013).

Safety And Hazards

Propiedades

IUPAC Name |

5-[3-(dimethylamino)phenyl]-3-methyl-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-10(8-14(17)18)7-13(16)11-5-4-6-12(9-11)15(2)3/h4-6,9-10H,7-8H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQOPPGGLLRRNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC(=CC=C1)N(C)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone](/img/structure/B1325728.png)

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4'-fluorobenzophenone](/img/structure/B1325729.png)

![4'-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone](/img/structure/B1325730.png)

![4-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3-fluorobenzophenone](/img/structure/B1325731.png)

![3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone](/img/structure/B1325732.png)

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone](/img/structure/B1325733.png)

![4-Bromo-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone](/img/structure/B1325734.png)

![2,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325736.png)

![3,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325737.png)